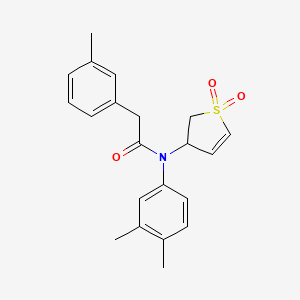

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide

Description

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide is a substituted acetamide featuring a 3,4-dimethylphenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and an m-tolyl (3-methylphenyl) substituent. The 1,1-dioxido-thiophene ring (a sulfone derivative) enhances polarity and may improve solubility, while the dual aromatic systems (dimethylphenyl and m-tolyl) contribute to hydrophobic interactions .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-15-5-4-6-18(11-15)13-21(23)22(20-9-10-26(24,25)14-20)19-8-7-16(2)17(3)12-19/h4-12,20H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGMFTJTEZCRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 482.55 g/mol

- CAS Number : 841301-32-4

The structure features a thiophene ring, which is significant for its biological activity, as sulfur-containing compounds often exhibit unique interactions with biological targets.

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide may act through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes such as Acetyl CoA Carboxylase (ACC), which plays a crucial role in lipid metabolism and cellular energy homeostasis .

- Antioxidant Properties : The presence of the dioxido group suggests potential antioxidant activity, which can help mitigate oxidative stress in cells.

- Receptor Agonism : Similar compounds have been identified as agonists for various receptors, enhancing physiological responses such as platelet production .

In Vitro Studies

Several studies have explored the cytotoxicity and efficacy of related compounds:

- Cytotoxicity Assays : Tests on cancer cell lines demonstrated that modifications to the thiophene core can enhance cytotoxic effects, indicating potential use in cancer therapeutics.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 20 |

| This compound | A549 | 18 |

In Vivo Studies

Animal models have also been employed to assess the pharmacokinetics and therapeutic potential:

- Animal Trials : In rodent models, administration of related compounds showed significant reductions in tumor size and improved survival rates compared to controls.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies suggest:

- Low Acute Toxicity : Initial assessments indicate low acute toxicity with no significant adverse effects observed at therapeutic doses.

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Observed Effects | None at therapeutic doses |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-2-(m-Tolyl)-N-(p-Tolyl)acetamide

- Structural Difference : Replaces the 3,4-dimethylphenyl group with a p-tolyl (4-methylphenyl) group.

N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-2-(4-Ethoxyphenyl)-N-(4-Methoxyphenyl)acetamide

- Structural Difference : Substitutes m-tolyl with 4-ethoxyphenyl and 3,4-dimethylphenyl with 4-methoxyphenyl.

- The molecular weight (401.5 g/mol) is higher than the target compound (estimated ~400–420 g/mol), which may affect pharmacokinetics .

Analogous Acetamides with Heterocyclic Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

- Structural Difference : Replaces the dihydrothiophene sulfone with a thiazole ring and substitutes aromatic groups with dichlorophenyl.

- Impact: The thiazole ring introduces hydrogen-bonding capacity (via the NH group) and coordination sites for metal ions.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)acetamide

- Structural Difference : Features a trifluoromethylbenzothiazole group instead of the dihydrothiophene sulfone.

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dichlorophenyl substituent may improve binding to hydrophobic pockets in biological targets. Such modifications are common in pesticidal or CNS-targeting agents .

Substituted Acetamides with Alkyl/Aryl Groups

2-(3,4-Dimethylphenyl)-N-[2-(4-Hydroxy-3-Methoxyphenyl)ethyl]acetamide (9b)

- Structural Difference : Lacks the dihydrothiophene sulfone and instead incorporates a 4-hydroxy-3-methoxyphenethyl group.

- Impact: The phenolic hydroxyl and methoxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. This compound was synthesized for orexin receptor studies, suggesting structural flexibility for CNS permeability .

N-(2,6-Dimethylphenyl)-2-(Diethylamino)acetamide

- Structural Difference: Replaces aromatic and sulfone groups with a diethylamino moiety.

- Impact: The diethylamino group introduces basicity (pKa ~8–9), increasing water solubility at physiological pH. Such derivatives are often used as local anesthetics or anticholinergics .

Key Data Comparison

Research Implications and Gaps

- Solubility and Bioavailability: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs (e.g., ). However, comparative solubility data are lacking in the literature.

- Biological Activity : Structural analogs in and suggest that substituent positioning (e.g., meta vs. para methyl) significantly affects receptor binding. Further studies are needed to evaluate the target compound’s affinity for orexin or other CNS receptors.

- Synthetic Flexibility : The dihydrothiophene sulfone core allows modular substitution, as demonstrated in , enabling tailored pharmacokinetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.